molecular formula C9H11ClOS B084888 1-(p-Chlorophenylthio)-2-propanol CAS No. 13663-04-2

1-(p-Chlorophenylthio)-2-propanol

Cat. No.: B084888
CAS No.: 13663-04-2
M. Wt: 202.7 g/mol
InChI Key: CHHYHUZLMAKWAS-UHFFFAOYSA-N
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Description

1-(p-Chlorophenylthio)-2-propanol is a sulfur-containing secondary alcohol characterized by a 2-propanol backbone (hydroxyl group at the second carbon) and a para-chlorophenylthio substituent at the first carbon.

Properties

CAS No.

13663-04-2

Molecular Formula

C9H11ClOS

Molecular Weight

202.7 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanylpropan-2-ol

InChI

InChI=1S/C9H11ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3

InChI Key

CHHYHUZLMAKWAS-UHFFFAOYSA-N

SMILES

CC(CSC1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(CSC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties
1-(p-Chlorophenylthio)-2-propanol - Thioether (-S-)
- para-Chlorophenyl
- 2-propanol
- Moderate lipophilicity (thioether and Cl)
- Potential for hydrogen bonding (OH group)
Propranolol Hydrochloride - 2-propanol amine
- Naphthyloxy group
- HCl salt
- High water solubility (ionic form)
- β-blocker activity
- Pharmacopeial purity standards (98–101.5%)
Inosiplex - 1-(dimethylamino)-2-propanol
- Inosine and benzoate
- Antiviral properties
- Enhanced basicity (dimethylamino group)
- Ternary complex formation
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one - Ketone (C=O)
- Cyclopropyl
- 4-chlorophenyl
- Electron-deficient carbonyl
- Ring strain (cyclopropyl)
- Reactivity in nucleophilic additions
Propylene Glycol 1-Allyl Ether - Ether (-O-)
- Allyl group
- 2-propanol
- Polymerization potential (allyl) - Lower oxidation stability vs. thioether

Preparation Methods

Pd-Catalyzed Coupling of p-Iodochlorobenzene with Allyl Alcohol

The foundational step in this method involves a palladium-catalyzed coupling reaction between p-iodochlorobenzene and allyl alcohol. As detailed in US6407298B1, tetramethylammonium chloride (TMAC) is critical for enhancing the reactivity of the palladium acetate catalyst (0.05–0.15 mol%). The reaction proceeds in a mixed solvent system of dimethylformamide (DMF) and toluene at 50–100°C, yielding an aldehyde intermediate. Sodium borohydride (0.25–0.35 equiv) reduces this intermediate to the alcohol 1-(p-chlorophenyl)-2-propanol at −20 to 10°C.

Key Parameters:

  • Catalyst : Pd(OAc)₂ (0.01–0.2 mol%)

  • Solvent : DMF/toluene (1:1 v/v)

  • Temperature : 50–100°C

  • Yield : ~85% (isolated after reduction)

Bromination with Phosphorus Tribromide

The alcohol intermediate undergoes bromination using PBr₃ (0.5–1.2 equiv) in aromatic hydrocarbons (e.g., toluene) at 50–150°C to form 1-(p-chlorophenyl)-2-bromopropane . Excess PBr₃ ensures complete conversion, while elevated temperatures minimize side reactions.

Thiol Substitution with p-Chlorothiophenol

The bromide intermediate reacts with p-chlorothiophenol in the presence of a base (e.g., NaHCO₃) to yield the target compound. This nucleophilic substitution proceeds via an SN₂ mechanism, with the thiolate anion attacking the electrophilic carbon.

Optimization Challenges:

  • Base Selection : Sodium carbonate (3–10 equiv) minimizes hydrolysis of the bromide.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful drying to prevent hydrolysis.

Thiol-Epoxide Ring-Opening Reaction

Reaction of Propylene Oxide with p-Chlorothiophenol

This one-step method involves ring-opening of propylene oxide by p-chlorothiophenol under basic conditions. The nucleophilic thiolate attacks the less substituted carbon of the epoxide, yielding 1-(p-chlorophenylthio)-2-propanol with high regioselectivity.

Reaction Conditions:

  • Base : K₂CO₃ or Et₃N (1.2 equiv)

  • Solvent : Methanol or acetonitrile

  • Temperature : 25–60°C

  • Yield : 70–90% (reported in analogous systems)

Stereochemical and Regiochemical Considerations

The reaction predominantly forms the anti-diastereomer due to steric hindrance during nucleophilic attack. Polar solvents favor higher regioselectivity by stabilizing the transition state.

Direct Thiolation of Propanol Derivatives

Mitsunobu Reaction for S-Alkylation

The Mitsunobu reaction enables direct coupling of 2-propanol derivatives with p-chlorothiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method bypasses intermediate halogenation but requires stoichiometric reagents, limiting scalability.

Limitations:

  • Cost : High reagent consumption.

  • Purification : Triphenylphosphine oxide byproduct complicates isolation.

Comparative Analysis of Methods

Parameter Pd-Catalyzed Route Epoxide Ring-Opening Mitsunobu Reaction
Steps 311
Yield 65–75%70–90%50–60%
Catalyst Cost High (Pd)LowModerate
Byproducts Branched isomersDiastereomersPPh₃ oxide
Scalability IndustrialPilot-scaleLab-scale

Industrial-Scale Optimization Strategies

Solvent Recycling in Pd-Catalyzed Reactions

The patent highlights toluene recovery via distillation, reducing waste and costs. DMF is reclaimed through aqueous extraction, achieving >90% solvent reuse.

Crystallization vs. Chromatography

Crystallization from isopropyl acetate or ethyl acetate achieves >99% purity for the final product, avoiding chromatographic methods.

Impurity Control

  • Branched Isomers : Suppressed by optimizing PBr₃ stoichiometry and reaction temperature.

  • Diastereomers : Minimized using enantiopure epoxides or chiral catalysts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(p-Chlorophenylthio)-2-propanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between p-chlorothiophenol and epichlorohydrin under basic conditions. Optimization includes controlling pH (8–10) and temperature (40–60°C) to minimize side reactions like hydrolysis. Purification via fractional distillation or column chromatography is critical, as highlighted in studies on analogous chlorophenylthio compounds . Kinetic monitoring using HPLC or GC-MS ensures reaction completion.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the chlorophenylthio group (δ 7.2–7.4 ppm for aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing carbon).
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 670–750 cm⁻¹ (C-Cl bend), and 2550–2600 cm⁻¹ (S-C aromatic stretch) confirm functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or -OH groups). Reference protocols from structurally similar thioethers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (Health Hazard Level 1–2 per OSHA standards) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% sodium bicarbonate.
  • Toxicity Monitoring : Acute exposure may cause delayed symptoms; medical observation for 48 hours is advised, as per chlorinated alcohol safety guidelines .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., vapor pressure) of this compound be resolved?

  • Methodological Answer : Discrepancies arise from measurement techniques (e.g., transpiration vs. static methods). For accurate vapor pressure, use transpiration methods with inert carrier gas (N₂) at controlled temperatures (e.g., 276–306 K) . Cross-validate with ebulliometry or computational models (e.g., COSMO-RS) to account for polarity effects from the chlorophenylthio group.

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model electron density distribution to identify reactive sites (e.g., sulfur atom’s lone pairs).
  • Molecular Dynamics : Simulate solvent interactions (e.g., in polar aprotic solvents like DMSO) to assess stability.
  • QSPR Models : Correlate substituent effects (e.g., -Cl vs. -OCH₃) on reaction rates, as demonstrated for chlorinated propanol derivatives .

Q. How does the p-chlorophenylthio substituent influence the compound’s stability under oxidative conditions?

  • Methodological Answer : The electron-withdrawing -Cl group enhances sulfur’s susceptibility to oxidation. Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals degradation products (e.g., sulfoxides or sulfones). Antioxidants like BHT (0.01–0.1% w/w) mitigate degradation, as shown in studies on thioether-containing pharmaceuticals .

Data Analysis & Experimental Design

Q. What experimental design principles apply when studying the solvent effects on this compound’s solubility?

  • Methodological Answer : Use a Hansen Solubility Parameter (HSP) framework to select solvents (δD, δP, δH). Design a factorial experiment varying polarity (water, ethanol, hexane) and temperature (25–60°C). Measure solubility gravimetrically and validate with COSMO-RS predictions .

Q. How can researchers address conflicting data on the compound’s biological activity in cytotoxicity assays?

  • Methodological Answer : Standardize assay conditions (cell line, exposure time, concentration range). Use positive controls (e.g., cisplatin for cytotoxicity) and statistical tools (ANOVA with post-hoc tests) to resolve variability. Meta-analysis of prior data on chlorinated alcohols (e.g., 2-monochloro-1,3-propanediol) provides benchmarking .

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